1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

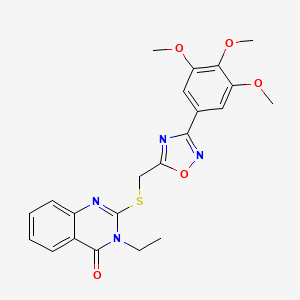

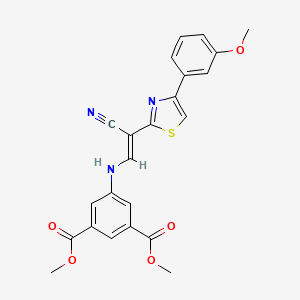

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide , also known by its IUPAC name 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one , is a chemical compound with the molecular formula C₁₂H₁₁ClFNO₂ . It falls within the class of piperidine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperidine ring substituted with a benzoyl group at position 4, along with chlorine and fluorine atoms on the benzene ring .

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction of 4-piperidone (a precursor) with 3-chloro-4-fluorobenzoyl chloride . The reaction proceeds under appropriate conditions to yield the desired product. Researchers have explored variations of this synthetic route, optimizing reaction conditions and yields .

Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide is crucial for understanding its interactions with biological targets. The piperidine ring provides flexibility, while the benzoyl group contributes to lipophilicity. The chlorine and fluorine atoms influence the compound’s electronic properties. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR and X-ray crystallography .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of derivatives. Researchers have explored acylation, amidation, and cyclization reactions to modify the piperidine core. These reactions play a pivotal role in designing analogs with improved pharmacological profiles .

Physical And Chemical Properties Analysis

作用機序

The precise mechanism of action for 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide depends on its intended use. It may act as a modulator of specific receptors, enzymes, or ion channels. Researchers have investigated its potential as an antiproliferative agent, anxiolytic, or analgesic. Further studies are needed to unravel its exact mode of action and binding sites .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling this compound should follow standard laboratory practices, including wearing appropriate protective gear (gloves, lab coat, eye protection). While specific hazards are context-dependent, it’s crucial to consider potential toxicity, reactivity, and environmental impact. Always consult safety data sheets (SDS) for detailed information .

特性

IUPAC Name |

1-(3-chloro-5-fluorobenzoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFN2O2/c14-10-5-9(6-11(15)7-10)13(19)17-3-1-8(2-4-17)12(16)18/h5-8H,1-4H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZUMKJGDPFPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2940454.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)

![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)

![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)